Fmoc-N-amido-PEG24-acid
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Overview
Description
Fmoc-N-amido-PEG24-acid: is a compound that consists of a polyethylene glycol (PEG) spacer arm with a terminal carboxylic acid and an Fmoc-protected amine. This compound is primarily used in peptide synthesis to introduce a hydrophilic, non-immunogenic spacer into peptides, enhancing their solubility and stability .
Mechanism of Action
Target of Action
Fmoc-N-amido-PEG24-acid is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups in peptides or proteins . The compound is used to introduce a hydrophilic, non-immunogenic spacer into a peptide .
Mode of Action
The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
Instead, it is used as a tool in peptide synthesis to control the spacing and hydrophilicity of peptides . This can indirectly influence the biochemical pathways that the synthesized peptides are involved in.
Pharmacokinetics
The hydrophilic peg spacer is known to increase the solubility of the resulting compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a stable amide bond with primary amine groups . This allows the introduction of a hydrophilic, non-immunogenic spacer into a peptide , which can enhance the peptide’s solubility and potentially its biological activity.
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the reaction of the terminal carboxylic acid with primary amine groups requires the presence of activators . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Fmoc-N-amido-PEG24-acid plays a significant role in biochemical reactions. It is used to introduce a hydrophilic, non-immunogenic spacer into a peptide . The Fmoc group can be removed under basic conditions to expose the terminal amine, which can then be used for further conjugations
Molecular Mechanism
The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The Fmoc group can be deprotected under basic conditions using piperidine, exposing the terminal amine for further conjugation .
Industrial Production Methods: Industrial production of Fmoc-N-amido-PEG24-acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, often exceeding 97% .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the terminal amine
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.
Major Products:
Deprotection: Free amine.
Amide Bond Formation: Stable amide bonds with primary amines.
Scientific Research Applications
Chemistry: Fmoc-N-amido-PEG24-acid is widely used in peptide synthesis to introduce hydrophilic spacers, enhancing the solubility and stability of peptides .
Biology: In biological research, this compound is used to modify peptides and proteins, improving their solubility and reducing immunogenicity .
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs with improved pharmacokinetic properties .
Industry: Industrially, this compound is used in the production of bioconjugates and other functionalized molecules for various applications .
Comparison with Similar Compounds
Fmoc-N-amido-PEG2-acid: Contains a shorter PEG spacer, providing less hydrophilicity and flexibility compared to Fmoc-N-amido-PEG24-acid.
Fmoc-N-amido-PEG12-acid: Contains a medium-length PEG spacer, offering intermediate properties between Fmoc-N-amido-PEG2-acid and this compound.
Uniqueness: this compound is unique due to its long PEG spacer, which provides significant hydrophilicity and flexibility, making it ideal for applications requiring enhanced solubility and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOMZHGRFWXDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H113NO28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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